Ethylenebisacrylamide

Description

Significance of Ethylenebisacrylamide as a Polymer Crosslinker

N,N'-Ethylenebisacrylamide (EBA) has emerged as a significant crosslinking agent, particularly in the synthesis of polyacrylamide-based hydrogels and other advanced polymers. Its structure, featuring two acrylamide (B121943) groups linked by an ethylene (B1197577) bridge, allows it to effectively connect two growing polymer chains. This bifunctionality is crucial for creating the networked architecture that defines crosslinked materials.

The primary significance of EBA lies in its ability to be readily incorporated into polymerization reactions, particularly free-radical polymerization, alongside monomers like acrylamide and its derivatives. acs.org The concentration of EBA used as a crosslinker is a key determinant of the resulting polymer's properties. It directly influences the crosslink density, which in turn governs the material's swelling behavior, mechanical strength, and porosity. atamanchemicals.comrsc.org This tunability makes EBA an invaluable tool for designing materials with specific characteristics for a wide range of applications. For instance, in the fabrication of hydrogels, the ratio of EBA to the primary monomer dictates the water absorption capacity and the elasticity of the final gel. researchgate.net

Scope and Research Trajectories within this compound Chemistry

The versatility of this compound has opened up numerous avenues of research in advanced materials science. Current investigations are focused on harnessing its crosslinking capabilities to develop novel materials with "smart" or responsive properties.

A significant area of research is the development of thermoresponsive polymers. mdpi.comacs.org By copolymerizing EBA with monomers like N-isopropylacrylamide (NIPAM), researchers can create hydrogels that exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). mdpi.comnih.gov Below the LCST, the hydrogel is swollen with water, while above it, the polymer chains collapse and expel water. mdpi.comencyclopedia.pub This behavior is being explored for applications such as controlled drug delivery systems and microfluidic valves. mdpi.comnih.gov The ability to fine-tune the LCST by varying the monomer composition and crosslinker concentration is a key focus of these studies. nih.gov

Furthermore, research is underway to explore the use of EBA in creating dual-network hydrogels, which exhibit enhanced mechanical properties like high toughness and Young's modulus. acs.org These materials are being investigated for applications in tissue engineering and soft robotics. The influence of EBA on the polymerization kinetics and the final network structure is a critical aspect of this research. asianpubs.orgtandfonline.com Studies are also exploring the use of EBA in conjunction with other crosslinkers to create materials with even more complex and tailored properties. acs.org The ongoing exploration of EBA in these and other areas promises to yield a new generation of advanced materials with unprecedented functionalities.

| Property | Value |

| IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Melting Point | 138-140 °C |

| Solubility | Soluble in water and methanol. chemicalbook.comfishersci.ca |

| Appearance | White to almost white powder or crystal |

| InChI Key | AYGYHGXUJBFUJU-UHFFFAOYSA-N |

| CAS Number | 2956-58-3 |

Table 1. Physicochemical Properties of N,N'-Ethylenebisacrylamide. chemicalbook.comfishersci.cachemeo.comsigmaaldrich.com

| Monomer | Crosslinker | Research Focus | Potential Application |

| Acrylamide | This compound | Hydrogel formation, swelling behavior | Drug delivery, tissue engineering |

| N-isopropylacrylamide | This compound | Thermoresponsive hydrogels, LCST modulation | Smart drug delivery, microfluidics |

| Acrylamide / Natural Polymers | This compound | Dual-network hydrogels, mechanical properties | Soft robotics, tough materials |

Table 2. Research Applications of this compound in Polymer Systems. acs.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

16783-47-4 |

|---|---|

Molecular Formula |

AlCl4Cs |

Molecular Weight |

132.16 g/mol |

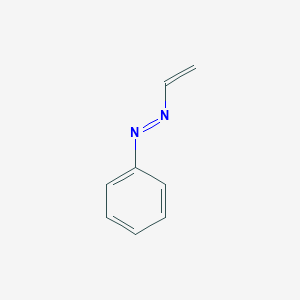

IUPAC Name |

ethenyl(phenyl)diazene |

InChI |

InChI=1S/C8H8N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7H,1H2 |

InChI Key |

IQIJRJNHZYUQSD-UHFFFAOYSA-N |

SMILES |

C=CN=NC1=CC=CC=C1 |

Canonical SMILES |

C=CN=NC1=CC=CC=C1 |

Synonyms |

ETHYLENEBISACRYLAMIDE |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Ethylenebisacrylamide

Established Reaction Pathways for Ethylenebisacrylamide Synthesis

The production of bisacrylamides can be achieved through several chemical routes. The specific pathway often depends on the desired structure of the alkylene bridge separating the two acrylamide (B121943) functional groups.

The condensation reaction involving acrylamide and formaldehyde (B43269) is a well-documented and industrially significant method. However, it is crucial to note that this specific pathway leads to the synthesis of N,N'-Mthis compound (MBAm), a compound where the acrylamide units are linked by a single methylene (B1212753) bridge, not an ethylene (B1197577) bridge. chemicalbook.com This reaction is typically conducted under acidic conditions, with catalysts such as sulfuric or hydrochloric acid, and utilizes a polymerization inhibitor like copper(I) chloride to achieve yields between 60-80%.

While this method is central to the production of MBAm, it is not the established route for synthesizing N,N'-Ethylenebisacrylamide. The synthesis of the latter requires different precursors to form the characteristic ethane-1,2-diyl linker.

The primary and established synthetic route for N,N'-Ethylenebisacrylamide involves the reaction of ethylenediamine (B42938) with an acryloyl donor. chemicalbook.comlookchem.com This method directly constructs the target molecule by forming amide linkages on either side of the ethylene bridge. The most common approach is the Schotten-Baumann reaction, where ethylenediamine is treated with two equivalents of acryloyl chloride. chemicalbook.com The reaction involves a nucleophilic attack by the amine groups of ethylenediamine on the carbonyl carbon of acryloyl chloride, resulting in the formation of N,N'-Ethylenebisacrylamide and hydrochloric acid as a byproduct.

The selection of raw materials for this synthesis is straightforward, directly incorporating the "ethylene" and "acrylamide" portions of the final molecule.

Table 1: Documented Raw Materials for N,N'-Ethylenebisacrylamide Synthesis

| Reactant 1 | Reactant 2 | Target Compound |

|---|---|---|

| Ethylenediamine | Acryloyl chloride | N,N'-Ethylenebisacrylamide |

Data sourced from ChemicalBook. chemicalbook.com

Acrylamide and Formaldehyde Condensation Reactions

Advanced Synthesis Strategies and Catalysis

Ongoing research focuses on optimizing the synthesis of bisacrylamides by improving efficiency, reducing environmental impact, and enhancing product purity through advanced catalytic systems and green chemistry principles.

While specific catalytic cycles for the industrial production of N,N'-Ethylenebisacrylamide are not extensively detailed in public literature, related syntheses provide insight into potential catalytic strategies. For the analogous compound N,N'-Mthis compound, various catalysts have been shown to significantly improve reaction yields. nih.govresearchgate.net For instance, the use of a Cu(II) catalyst with carboxylate group ligands in the condensation of acrylamide and formaldehyde has been reported to achieve a yield of 95%. nih.govresearchgate.netnih.gov Other studies on related amidation reactions have employed tin-based catalysts, such as tin dibutyl dilaurate, for the reaction between N,N-dimethyl ethylenediamine and methyl methacrylate (B99206). researchgate.net

These examples suggest that metal-based catalysts, particularly those involving copper or tin, could be a fruitful area of investigation for optimizing the synthesis of N,N'-Ethylenebisacrylamide from ethylenediamine and an acrylic acid derivative.

Table 2: Catalytic Activity in N,N'-Mthis compound Synthesis

| Catalyst System | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cu(II) acetate (B1210297) / HCl | 1.5 | 52 |

| Cu(II) acetate / NaHSO₄ | 2 | 60 |

| Cu(II) glyoxime (B48743) / NaHSO₄ | 2 | No Conversion |

| Cu(II) carboxylate / NaHSO₄ | 2 | 95 |

Data reflects the synthesis of N,N'-Mthis compound and is sourced from Avşar et al. (2017). researchgate.net

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net Research in polymer chemistry actively seeks to incorporate these principles into the synthesis of monomers and crosslinkers like bisacrylamides. preprints.org

A key objective in green chemistry is to eliminate the use of organic solvents, which contribute significantly to industrial waste. skpharmteco.com For the synthesis of the related compound N,N'-Mthis compound, a solvent-free method has been developed. This process involves heating acrylamide and paraformaldehyde (a solid source of formaldehyde) in the absence of a solvent, which simplifies purification and prevents aqueous side reactions.

Another green approach is the use of water as a reaction solvent, which is being explored for the synthesis of various acrylamide-based polymers and nanogels. acs.org While specific solvent-free industrial methods for N,N'-Ethylenebisacrylamide are not yet established, these advancements in the synthesis of structurally similar compounds indicate a clear and promising direction for future research and development.

Green Chemistry Principles in this compound Synthesis

Renewable Feedstocks Integration

The shift towards sustainable chemical production has spurred interest in utilizing biomass-derived building blocks for synthesizing valuable chemicals, including precursors for MBAm. rsc.org While direct synthesis of MBAm from renewable feedstocks is an area of ongoing research, the broader context of green chemistry encourages the use of bio-based resources to reduce reliance on petrochemicals. rsc.org

Lignocellulosic biomass, the most abundant form of terrestrial biomass, serves as a significant source of renewable aromatic chemicals and other bio-based products. mdpi.com The valorization of technical lignins from the pulp and paper industry, for instance, can yield valuable chemical intermediates. mdpi.com Similarly, materials like chitosan (B1678972), derived from chitin, are explored for creating functional biopolymers. acs.org Research has demonstrated the synthesis of hydrogels using renewable materials like cellulose (B213188) in conjunction with MBAm as a crosslinker. acs.org

The "biomass balance approach" is a strategy being implemented in the chemical industry to incorporate renewable feedstocks, such as biomethane and bionaphtha, into existing production networks. basf.com This method allows for the attribution of renewable inputs to specific final products, thereby reducing the consumption of fossil fuels. basf.com Such approaches are certified by independent bodies to ensure the verifiable replacement of fossil-based raw materials with renewable alternatives. basf.com

Energy-Efficient Synthesis (e.g., Microwave-Assisted)

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, significantly reducing reaction times from hours or days to minutes. nih.gov This method offers rapid and localized heating, which is inherently more energy-efficient and minimizes waste generation through one-pot syntheses. rsc.org The use of microwave irradiation has been successfully applied in various areas of polymer science, including the synthesis of hydrogels where MBAm is used as a crosslinker. researchgate.nethnxb.org.cnwalshmedicalmedia.com

Key advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Drastic minimization of the energy input required. rsc.org

Higher Yields and Purity: Fast and homogeneous heating often leads to fewer by-products.

Enhanced Selectivity: Allows for the rapid screening and optimization of catalysts, solvents, and reaction conditions.

Operational Simplicity: Can often be performed under ambient conditions, eliminating the need for inert atmospheres. rsc.org

Research has shown that microwave-assisted polymerization can yield products with improved properties, such as higher swelling ratios in hydrogels, compared to conventional heating methods. researchgate.net For instance, the synthesis of a polyvinyl alcohol-co-2-acrylamide-2-methyl 1 propanesulfonic acid hydrogel was successfully achieved using microwave radiation with MBAm as the crosslinker. walshmedicalmedia.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of N,N'-mthis compound. arborpharmchem.com Key parameters that are manipulated include temperature, pH, catalyst type, and reaction time.

The conventional synthesis of MBAm involves the reaction of acrylamide with formaldehyde. This reaction is typically catalyzed by an acid, such as sulfuric or hydrochloric acid, and proceeds via an N-hydroxymethylacrylamide intermediate. Yields for this method are often in the range of 60-80%.

Recent studies have focused on the use of different catalysts to improve yields. For example, the use of a Cu(II) catalyst with carboxylate group ligands has been shown to produce MBAm with a yield of up to 95%. nih.govresearchgate.net The optimization process involves screening various catalysts and reaction conditions to identify the most efficient system. nih.govresearchgate.net

The table below summarizes findings from a study that investigated the effect of different catalysts and conditions on the yield of MBAm. researchgate.net

| Catalyst | Acid | Reaction Time (h) | Yield (%) |

| Cu(II) acetate | HCl | 1.5 | 52 |

| Cu(II) acetate | NaHSO₄ | 2 | 60 |

| Cu(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Pd(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Fe(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Ni(II) glyoxime | NaHSO₄ | 2 | No conversion |

| Cu(II) carboxylate | NaHSO₄ | 2 | 95 |

This table is based on data from a study on catalyst systems for MBAA synthesis. researchgate.net

Further optimization strategies include the use of polymerization inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) to prevent unwanted side reactions and the precise control of temperature and reaction times. google.com Automated systems using techniques like Bayesian optimization are also being explored to efficiently map the reaction space and identify optimal conditions for yield and purity with minimal experimentation. nih.gov

Iii. Polymerization Mechanisms and Kinetics Involving Ethylenebisacrylamide

Free Radical Polymerization with Ethylenebisacrylamide

Free radical polymerization is the most common method for preparing polyacrylamide gels. fujifilm.comwikipedia.org This process involves the successive addition of free radical building blocks and consists of three main stages: initiation, propagation, and termination. fujifilm.comwikipedia.orgresearchgate.net

The initiation of polymerization begins with the generation of free radicals from an initiator molecule. wikipedia.org In the context of this compound and acrylamide (B121943) copolymerization, a widely used initiator system is the redox pair of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). bio-rad.comresearchgate.netbio-rad.com TEMED acts as a catalyst, accelerating the formation of sulfate (B86663) free radicals from APS. bio-rad.cominfobiochem.com These highly reactive sulfate radicals then attack the carbon-carbon double bond of an acrylamide monomer, converting it into a monomer radical. wikipedia.orgbio-rad.com

This newly formed monomer radical initiates the propagation phase. It rapidly adds to other acrylamide monomers, elongating the polymer chain. wikipedia.org Simultaneously, the growing polymer chains are randomly crosslinked by this compound. The bifunctional nature of this compound, possessing two vinyl groups, allows it to connect two separate polymer chains, forming the characteristic three-dimensional network of the hydrogel. bio-rad.comcardiff.ac.uk The porosity of this network is dependent on the polymerization conditions and the concentrations of both the monomer and the crosslinker. bio-rad.com An alternative to chemical initiation is photochemical polymerization, which often employs riboflavin (B1680620) as a photosensitive initiator that generates free radicals in the presence of light and oxygen. bio-rad.cominfobiochem.com

The growth of a polymer chain is not indefinite and can be halted through chain transfer or termination reactions. wikipedia.org Chain transfer occurs when the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a specific chain transfer agent. wikipedia.orgscience.gov This process results in the termination of the existing polymer chain and the initiation of a new one, which can lead to a reduction in the average molecular weight of the polymer. wikipedia.org In the polymerization of acrylamide and this compound, chain transfer reactions can occur, and their likelihood may be influenced by factors such as the concentration of reactants and the temperature. nih.gov

Termination of the polymerization process happens when two growing polymer radicals react with each other. researchgate.net This can occur through two primary mechanisms:

Combination (or Coupling): Two radical chains join together to form a single, longer polymer chain.

Disproportionation: One radical transfers a hydrogen atom to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. psgcas.ac.in

The mobility of the growing polymer chains significantly affects the termination rate. researchgate.net In concentrated solutions or as the gel network forms, the diffusion of these large radical chains is hindered, slowing down the termination reactions and consequently increasing the rate of polymerization. researchgate.net

The choice and concentration of the initiator system have a profound impact on the polymerization kinetics and the properties of the resulting hydrogel. bio-rad.comresearchgate.net The most common redox pair for acrylamide polymerization is ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). bio-rad.comresearchgate.netbio-rad.com

Ammonium Persulfate (APS): Functions as the source of free radicals. researchgate.net

N,N,N',N'-Tetramethylethylenediamine (TEMED): Acts as a catalyst, accelerating the rate of radical formation from APS. bio-rad.comsigmaaldrich.com

The concentrations of both APS and TEMED are critical. Increasing the concentration of the initiators leads to a higher rate of polymerization but results in shorter average polymer chain lengths. bio-rad.com This is because a higher concentration of initiators generates more free radicals, leading to a greater number of shorter polymer chains being initiated. The ratio of the initiator to the activator in a redox pair also influences the polymerization kinetics and the mechanical properties of the hydrogel. researchgate.net

Other redox pairs can also be used, such as APS with sodium metabisulfite (B1197395) (SPS). itu.edu.trresearchgate.net Studies have shown that using the APS-SPS system can result in more homogeneous hydrogels compared to those prepared with APS-TEMED. itu.edu.tr This is attributed to the formation of shorter primary chains and a delay in the gel point. itu.edu.tr The reaction kinetics with APS-SPS can be slower initially, followed by a rapid polymerization phase. itu.edu.tr The table below summarizes the components of common initiator systems.

| Initiator System Component | Function | Common Examples |

| Initiator | Generates free radicals to start polymerization. | Ammonium Persulfate (APS), Potassium Persulfate (KPS) mst.edu |

| Catalyst/Activator | Accelerates the decomposition of the initiator to form free radicals. | N,N,N',N'-Tetramethylethylenediamine (TEMED) bio-rad.comsigmaaldrich.com |

| Reducing Agent | Part of a redox pair that enables polymerization at lower temperatures. | Sodium Metabisulfite (SPS) itu.edu.tr, Ascorbic Acid nih.gov |

| Photoinitiator | Generates free radicals upon exposure to light. bio-rad.cominfobiochem.com | Riboflavin bio-rad.com |

The flexibility of redox initiator systems allows for the adjustment of product properties and reaction rates. nih.govrsc.org For instance, varying the catalyst amount can control the reaction rate without significantly altering properties like molecular weight or particle size. rsc.org

Chain Transfer and Termination Mechanisms

Controlled/Living Radical Polymerization Strategies

Controlled/living radical polymerization (CLRP) techniques offer a higher degree of control over the polymerization process compared to conventional free radical polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that functions by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), into a conventional free radical polymerization system. fujifilm.comresearchgate.net The RAFT agent reversibly deactivates the growing polymer chains, allowing for controlled growth. fujifilm.com

This technique has been successfully applied to the copolymerization of acrylamide and this compound to create well-defined hydrogels and hyperbranched polymers. chemrxiv.orgmdpi.comacs.org By carefully selecting the RAFT agent and controlling the ratio of monomer to RAFT agent, it is possible to synthesize polymers with specific molecular weights and low polydispersity. researchgate.net RAFT polymerization has been used to create hydrogels with ultra-high molecular weight primary chains and very low crosslinking densities, resulting in materials with high toughness and elasticity. chemrxiv.org

A study demonstrated the synthesis of hyperbranched glycopolymers using RAFT polymerization of an acrylamide derivative with this compound as the branching unit. mdpi.com The degree of branching could be controlled by adjusting the feed ratio of the monomers. mdpi.com RAFT has also been employed in polymerization-induced self-assembly (PISA) to construct nanostructured hydrogels. rsc.org

The table below provides examples of monomers and RAFT agents used in the synthesis of polymers with this compound.

| Monomer | Crosslinker | RAFT Agent (CTA) | Resulting Polymer Architecture |

| N,N-dimethylacrylamide (DMAm) chemrxiv.org | N,N'-mthis compound (MBAm) chemrxiv.org | 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) chemrxiv.org | Ultra-high molecular weight hydrogels chemrxiv.org |

| 2-(α-d-mannopyranosyloxy) ethyl methacrylate (B99206) mdpi.com | N,N'-mthis compound (MBA) mdpi.com | Not specified | Hyperbranched glycopolymers mdpi.com |

| Acrylamide (AM) acs.org | N,N'-methylenebis(acrylamide) (BisAM) acs.org | 3-(((benzylthio) carbonothioyl)thio)propanoic acid acs.org | Starlike branched polyacrylamides acs.org |

| N-isopropylacrylamide (NIPAm) and Acrylamide (Am) rsc.org | N,N'-mthis compound (MBAm) rsc.org | Z-connected bis-RAFT agent (BisPAT) rsc.org | Thermoresponsive network copolymers rsc.org |

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that utilizes a transition metal catalyst (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. nih.govresearchgate.net This method allows for precise control over the polymer's architecture, functionality, and molecular weight distribution. researchgate.net

ATRP has been employed to synthesize molecularly imprinted polymers (MIPs) using acrylic acid, acrylamide, and this compound. nih.gov The resulting MIPs prepared by ATRP exhibited a higher binding affinity for the target protein compared to those prepared by conventional free radical polymerization. nih.gov Surface-initiated ATRP (SI-ATRP) has been used to grow polymer networks from a surface, with this compound acting as the crosslinker. nih.gov This approach allows for the creation of functional polymer coatings with controlled thickness and swelling behavior. nih.gov

Research has shown that ATRP is a valuable technique for creating protein recognition materials and functional hydrogels. nih.govcmu.edu For instance, thermo-reversible hydrogel networks with potential applications in regenerative medicine have been synthesized using ATRP. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Intramolecular Cyclization and Network Formation Theory

The formation of a polymer network through the free-radical polymerization of a monovinyl monomer with a divinyl crosslinker like this compound (EBAA) is a complex process that deviates significantly from classical branching theories. cas.cz The final network structure is not perfectly homogeneous but is instead characterized by structural irregularities, primarily arising from intramolecular cyclization reactions. researchgate.net

The propensity for cyclization is influenced by several factors:

Crosslinker Concentration: At low concentrations of EBAA, the probability of intramolecular reactions is relatively high, leading to the formation of cycles. As the crosslinker concentration increases, the system becomes more compact, and intermolecular reactions become more favorable. cas.cz

Solvent Concentration: Polymerization in more dilute solutions enhances the likelihood of intramolecular cyclization. cas.czresearchgate.net In a dilute environment, the polymer coils are more expanded, bringing distant pendant groups on the same chain into closer proximity than they are to reactive sites on other chains. Increasing solvent concentration has been shown to increase the total fraction of pendant groups that form cycles. researchgate.net

Crosslinker Size: The size of the crosslinking agent itself plays a role. Kinetic models have shown that increasing the size of the crosslinking agent can lead to the formation of fewer small cycles. researchgate.net

The interplay between cyclization and crosslinking leads to a heterogeneous network structure. In systems with intermediate to high crosslinker concentrations, polymerization can lead to the formation of compact, internally crosslinked microgel-like structures. cas.cz These structures have a high density of crosslinks internally, while the pendant double bonds on their periphery are more available to react and connect these compact nodes, a process sometimes referred to as heterogeneous polymerization. cas.cz This deviates from the classical Flory-Stockmayer model, which assumes all functional groups have equal reactivity and that no intramolecular reactions occur. cas.cz The formation of these networks is better understood as a two-stage process where initial polymer chains are formed, which are then linked together into a network. kglmeridian.com

Kinetic Modeling and Computational Prediction of Polymerization Parameters

Kinetic modeling and computational chemistry are indispensable tools for understanding the complex reaction kinetics of copolymerizations involving this compound. mdpi.com Due to the large number of possible elementary reactions in crosslinking systems—including propagation with the monomer, propagation with the crosslinker's first or second double bond, and cyclization—the experimental determination of individual kinetic rate constants is extremely challenging. d-nb.info Computational models provide a pathway to predict these parameters and gain insight into how they influence the final polymer structure. mdpi.comd-nb.info

Modern computational approaches can predict reaction rate coefficients and enthalpies with considerable accuracy. mdpi.com For instance, studies on similar systems like N-isopropylacrylamide/N,N'-mthis compound (NIPAM/BIS) have successfully used quantum chemistry calculations to determine these parameters. d-nb.infoacs.org The typical methodology involves:

Calculating gas-phase reaction rate constants using high-level quantum mechanical methods (e.g., B2PLYPD3/aug-cc-pVTZ energies with B3LYPD3/tzvp geometries). acs.org

Incorporating the effects of the solvent (typically water) using a continuum solvation model like COSMO-RS to obtain liquid-phase reaction rates. d-nb.infoacs.org

These computational studies have revealed significant differences in the reactivity of the species involved. For example, the rate of reaction of a radical on a monomer chain with a free crosslinker molecule can be different from its reaction with a pendant double bond on another polymer chain. Furthermore, the reactivity of a radical located on a crosslinker unit can differ from one on the main polymer chain. d-nb.info These differences in reaction rate constants are a primary cause of the inhomogeneous distribution of crosslinker units within the final hydrogel network. d-nb.infoacs.org

Kinetic models, such as those based on the Smoluchowski coagulation equation or other mean-field approaches, can utilize these computationally derived parameters to simulate the polymerization process. researchgate.net These models can predict crucial network characteristics, including:

The evolution of the molecular weight distribution. rsc.org

The concentration and size of cyclic structures. researchgate.net

The molecular weight between crosslinks, a key parameter that dictates the mechanical properties of the resulting material. researchgate.net

The table below presents an example of computationally predicted kinetic parameters for the chain propagation reactions in the related aqueous NIPAM/BIS system, demonstrating the type of data generated through these models. The rate constants (kp) are shown to vary depending on the reacting radical and monomer species.

| Reacting Radical | Reacting Monomer | Predicted kp (L mol-1 s-1) | Predicted ΔHR (kJ mol-1) |

|---|---|---|---|

| NIPAM | NIPAM | 3.7 x 104 | -80.3 |

| NIPAM | BIS | 4.5 x 104 | -80.4 |

| BIS | NIPAM | 3.2 x 104 | -79.6 |

| BIS | BIS | 3.9 x 104 | -79.7 |

Such predictive models are crucial for designing polymers with tailored properties, as they can simulate the outcome of various reaction conditions (e.g., monomer concentrations, temperature) before any experimental work is undertaken. researchgate.netrsc.org

Iv. Crosslinking Architectures and Materials Development Using Ethylenebisacrylamide

Hydrogel Systems Crosslinked by Ethylenebisacrylamide

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids. The properties of these materials are profoundly influenced by the identity and concentration of the crosslinking agent used in their synthesis. This compound is an effective crosslinker for producing hydrogels with controlled properties.

In polyacrylamide (PAAm) hydrogels, this compound acts as the crosslinking agent, covalently bonding the linear polyacrylamide chains into a three-dimensional network. The concentration of this compound relative to the acrylamide (B121943) monomer is a critical parameter that dictates the final properties of the hydrogel, such as its network structure, porosity, and mechanical stiffness.

The structure of a hydrogel is often visualized as a mesh-like network, but this is a simplification. The polymerization process leads to a heterogeneous organization of the polymer, creating a hierarchical structure that surrounds pockets of water nih.gov. The crosslinker plays a crucial role in defining this structure nih.gov.

The concentration of the crosslinker directly impacts the crosslink density of the network. A higher concentration of this compound leads to a more tightly crosslinked network. This increased crosslink density results in a more compact and rigid structure with smaller average pore sizes, which in turn reduces the swelling capacity of the hydrogel mdpi.com. Conversely, a lower concentration of the crosslinker produces a looser network with larger pores and greater flexibility.

Recent research has quantified the relationship between the concentration of this compound and the mechanical properties of polyacrylamide hydrogels. By systematically varying the molar ratio of acrylamide to this compound, the modulus (a measure of stiffness) of the resulting gels can be precisely controlled. Gels synthesized with a higher concentration of the this compound crosslinker exhibit a significantly higher storage modulus, indicating a stiffer material acs.org. The specific ratios of acrylamide and N,N'-Ethylenebis(acrylamide) used in gel synthesis directly correlate with the mechanical modulus of the final hydrogel acs.org.

Table 1: Effect of Acrylamide and N,N'-Ethylenebis(acrylamide) Ratio on Hydrogel Modulus Data sourced from a 2025 study on nanoparticle dynamics at polyacrylamide gel interfaces. acs.org

| Modulus (Pa) | Acrylamide (M) | N,N'-Ethylenebis(acrylamide) (M) |

| 60 | 1.1 | 0.003 |

| 1300 | 1.1 | 0.046 |

| 8400 | 2.25 | 0.07 |

This ability to tune the mechanical properties and porosity by adjusting the crosslinker concentration is fundamental to designing hydrogels for specific applications.

This compound is also utilized as a crosslinker in the synthesis of copolymeric hydrogels, which are formed from the polymerization of two or more different types of monomers. This approach allows for the creation of materials with combined or enhanced functionalities derived from the properties of each monomer component.

For instance, this compound can be used to create hydrophilic gels suitable for long-term contact with biological tissues google.com. In such systems, it can be copolymerized with a primary monomer like N,N-diethyl acrylamide and a second comonomer such as N-ethyl methacrylamide (B166291) or 2-hydroxypropyl methacrylamide google.com. A patent describes the formation of a polyfunctional biocompatible hydrogel that includes both N,N'-methylene-bis-acrylamide and N,N-ethylene-bis-acrylamide as linking agents in an acrylamide-based system, demonstrating its utility in complex, multi-component formulations plos.org. The inclusion of this compound ensures the formation of a stable, crosslinked network that incorporates the different monomer units.

The general principle involves dissolving the monomers and this compound in a suitable solvent, followed by initiating polymerization, often with a free-radical initiator google.com. The resulting copolymer network's properties will depend on the types of monomers used and the crosslink density imparted by the this compound.

Hydrogel networks are stabilized by crosslinks, which can be either chemical or physical in nature. This compound is a source of chemical crosslinks . During polymerization, its two vinyl groups react to form strong, stable covalent bonds that link different polymer chains together acs.orggoogle.com. These chemical crosslinks are permanent and are responsible for the insolubility and structural integrity of the hydrogel. The density of these covalent crosslinks, controlled by the concentration of this compound, is a primary determinant of the hydrogel's mechanical strength and equilibrium swelling ratio acs.org.

Copolymeric Hydrogels: Multi-Monomer Systems

Interpenetrating Polymer Networks (IPNs) Incorporating this compound

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more distinct polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. The use of this compound to form one of these networks is a viable, though less commonly documented, approach compared to its methylene-bridged analog.

A semi-interpenetrating polymer network (semi-IPN) consists of one crosslinked polymer network and one or more linear or branched polymers that are physically entangled within that network researchgate.net. The synthesis of a semi-IPN hydrogel using this compound would involve the polymerization of a primary monomer, such as acrylamide, in the presence of this compound as the crosslinker, all within a solution containing a pre-existing linear polymer.

For example, a semi-IPN could theoretically be formed by dissolving a linear polymer like chitosan (B1678972) or poly(acrylic acid) in an aqueous solution, followed by the addition of acrylamide monomer, this compound crosslinker, and a polymerization initiator. The subsequent polymerization of acrylamide forms a crosslinked polyacrylamide network that is interpenetrated by the linear polymer chains. While many studies report this process using N,N'-methylenebis(acrylamide) researchgate.netmdpi.com, the fundamental procedure is applicable to this compound as the crosslinking agent. The resulting semi-IPN combines the properties of both the crosslinked network and the linear polymer.

In a full-IPN, two or more independent polymer networks are crosslinked and physically interlaced with one another. A full-IPN hydrogel could be synthesized using this compound by creating a crosslinked polyacrylamide network in the presence of a second monomer and its own corresponding crosslinker, which are then polymerized and crosslinked simultaneously or sequentially.

For example, a full-IPN hydrogel of chitosan and polyacrylamide has been prepared where the polyacrylamide network was chemically crosslinked with N,N'-methylenebis(acrylamide) and the chitosan network was separately crosslinked with a different agent like formaldehyde (B43269). Conceptually, this compound would serve as the crosslinker for the polyacrylamide component in such a system. The synthesis results in two intertwined networks that are physically trapped and cannot be separated without breaking covalent bonds, leading to materials with potentially enhanced mechanical properties compared to the individual networks or semi-IPNs.

Dual Crosslinking Mechanisms in IPN Formation

Interpenetrating polymer networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The use of dual crosslinking mechanisms, often involving a combination of physical and chemical crosslinking, allows for the creation of IPNs with enhanced mechanical properties and responsiveness. nih.gov

In the formation of IPNs, this compound typically participates in the chemical crosslinking of one of the networks through free radical polymerization. mdpi.com For instance, in the synthesis of a sequential IPN, a first network can be formed, and then a second monomer, along with EBA as the crosslinker and an initiator, is swollen into the first network and subsequently polymerized. nih.gov This results in a structure where one network is chemically crosslinked with EBA, while the other might be physically crosslinked or chemically crosslinked through a different mechanism. nih.govnih.gov This dual-network structure can lead to materials with a combination of properties, such as improved toughness and elasticity, that are not achievable with a single network. arxiv.org The ability to tailor the properties of IPNs by adjusting the crosslinking density and the nature of the constituent polymers makes them highly versatile for various applications.

A common strategy involves creating a semi-interpenetrating polymer network (semi-IPN), where one polymer is crosslinked and the other is a linear polymer entrapped within the network. mdpi.com This approach can enhance the flexibility and responsiveness of the resulting material. mdpi.com The crosslinked network, often formed using EBA, provides structural integrity, while the linear polymer can respond to external stimuli such as temperature or pH. mdpi.com

| Feature | Description | Reference |

| IPN Definition | Two or more polymer networks at least partially interlaced on a molecular scale without covalent bonds between them. | |

| Dual Crosslinking | Employs both physical and chemical crosslinking to enhance mechanical properties and responsiveness. | nih.gov |

| EBA's Role | Acts as a chemical crosslinker for one of the networks via free radical polymerization. | mdpi.com |

| Semi-IPN Structure | Consists of one crosslinked polymer network and one entrapped linear polymer, offering enhanced flexibility. | mdpi.com |

Nanostructured Materials and Nanocomposites

The integration of this compound into the synthesis of nanostructured materials and nanocomposites has led to significant advancements in materials science. Its role as a crosslinker is pivotal in controlling the architecture and properties of these materials at the nanoscale.

Microgels and nanogels are crosslinked polymer particles with sizes in the micrometer and nanometer range, respectively. researchgate.net this compound is frequently employed as a crosslinking agent in the synthesis of these particles, typically through precipitation polymerization. rsc.org The concentration of EBA directly influences the crosslinking density of the microgels, which in turn dictates their swelling behavior, pore size, and mechanical stability. rsc.org

For example, in the synthesis of poly(N-isopropylacrylamide) (PNIPAM)-based microgels, EBA is a common crosslinker used to create temperature-responsive particles. rsc.org The crosslinking density affects the volume phase transition temperature (VPTT) and the degree of swelling and deswelling. rsc.org By controlling the amount of EBA, the porosity of the microgel network can be tuned, which is crucial for applications such as the encapsulation and release of molecules or the in-situ synthesis of nanoparticles within the gel matrix. rsc.org A higher crosslinking density results in smaller pore sizes, which can lead to the formation of smaller, more numerous nanoparticles within the microgel. rsc.org

Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix. nih.gov this compound can be utilized to form the crosslinked polymer matrix that encapsulates or is functionalized with various nanoparticles, such as those made of metals, metal oxides, or carbon-based materials. acs.orgwikipedia.org The integration of these nanoparticles imparts unique functionalities to the composite material, including enhanced mechanical strength, thermal stability, conductivity, and catalytic activity. nih.govmdpi.com

The polymer matrix, crosslinked with EBA, provides a stable scaffold for the nanoparticles, preventing their aggregation and ensuring their uniform dispersion. mdpi.com This is critical for achieving the desired properties of the nanocomposite. For instance, silver nanoparticles can be incorporated into hydrogel networks to confer antibacterial properties. wikipedia.org In catalytic applications, palladium nanoparticles can be loaded into core-shell microgels, where the crosslinked shell protects the catalytic core and controls reactant access. frontiersin.org The synergy between the polymer matrix and the functional nanoparticles leads to materials with tailored properties for a wide range of industrial applications. mdpi.com

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functional groups to a target molecule, known as the template. mdpi.com this compound is a commonly used crosslinker in the synthesis of MIPs, particularly for creating robust, three-dimensional polymer networks. google.com The imprinting process involves the polymerization of functional monomers and a crosslinker (like EBA) in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities. nih.gov

The choice of crosslinker is critical for the stability and selectivity of the MIP. researchgate.net EBA contributes to the formation of a well-defined and rigid polymer structure, which is essential for maintaining the fidelity of the imprinted cavities. researchgate.net These materials can act as "plastic antibodies" due to their high selectivity and affinity for the target molecule. google.com MIPs utilizing EBA have been developed for various applications, including chemical sensing, separation science, and as recognition elements in analytical biotechnology. nih.govresearchgate.net

| Material Type | Role of this compound | Key Research Findings | References |

| Microgels/Nanoparticles | Crosslinker controlling network density and pore size. | EBA concentration influences swelling behavior and the size of nanoparticles synthesized within the gel. | researchgate.netrsc.orgrsc.org |

| Polymer Nanocomposites | Forms the crosslinked matrix for nanoparticle dispersion. | Prevents nanoparticle aggregation, enabling enhanced mechanical, thermal, and functional properties. | nih.govacs.orgwikipedia.orgmdpi.com |

| Molecularly Imprinted Polymers (MIPs) | Provides structural rigidity to the polymer network. | Creates stable and specific molecular recognition sites for use as "plastic antibodies". | mdpi.comgoogle.comnih.govresearchgate.net |

Polymer Nanocomposites with Integrated Functional Nanoparticles

Functionalized Polymer Grafts and Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or an interface. epfl.ch When the grafting density is high enough, the chains are forced to stretch away from the surface, creating a brush-like structure. epfl.ch The "grafting from" approach is a common method for synthesizing polymer brushes, where polymerization is initiated from sites on the substrate surface. mdpi.com

While this compound is primarily known as a crosslinker, its principles of forming crosslinked networks are relevant to the creation of robust and stable surface modifications. In some contexts, related bifunctional monomers are used to create crosslinked polymer networks grafted onto surfaces. The resulting grafted layers can exhibit amplified responsiveness to external stimuli. researchgate.net

The modification of surfaces with polymer grafts and brushes can be achieved through various techniques, including plasma activation and free-radical graft polymerization. acs.org These functionalized surfaces have a wide array of applications, such as creating responsive membranes, non-biofouling surfaces, and sensors. epfl.chacs.org For instance, polymer brushes can be designed to respond to changes in pH or light, altering the surface's wettability and permeability. acs.org The ability to precisely control the composition and architecture of these grafted layers is crucial for their function. epfl.ch The covalent attachment of polymer chains to a substrate, often through techniques like surface-initiated atom transfer radical polymerization (SI-ATRP), allows for the creation of well-defined and durable functional surfaces. nih.gov

V. Advanced Characterization Techniques for Ethylenebisacrylamide Derived Materials

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the chemical structure and bonding within ethylenebisacrylamide-based polymers and hydrogels. These techniques rely on the interaction of electromagnetic radiation with the material to generate spectra that are unique to its molecular composition.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is used to confirm polymerization and crosslinking by monitoring the disappearance of specific monomer peaks and the appearance of new polymer backbone signals. specificpolymers.com

Key characteristic absorption bands for N,N'-mthis compound (MBA) include those for the amide group (-C=O stretching and -NH bending) and the vinyl group (C=C stretching). nih.gov The FTIR spectrum of acrylamide (B121943), a related monomer, shows N-H stretching peaks around 3171 and 3343 cm⁻¹, a C=O stretching band at 1664 cm⁻¹, and a C=C stretching band at 1605 cm⁻¹. researchgate.net For MBA itself, typical absorption bands are observed at approximately 1656 cm⁻¹ (-C=O, Amide I), 1621 cm⁻¹ (C=C), and 1540 cm⁻¹ (-NH, Amide II). nih.govresearchgate.net

During polymerization, the disappearance or significant reduction of the C=C stretching vibration peak around 1621 cm⁻¹ indicates the consumption of the vinyl groups, confirming successful crosslinking. nih.govresearchgate.net The persistent presence of the amide bands confirms the incorporation of the MBA crosslinker into the polymer network. nih.gov For instance, in poly(acrylamide-co-acrylic acid) hydrogels, the peak at 1675 cm⁻¹ representing the carbonyl group (C=O) of acrylamide shifts to 1671 cm⁻¹ upon polymerization. akademiabaru.com

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Monomers

| Functional Group | Monomer | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Acrylamide | 3171, 3343 | researchgate.net |

| C=O Stretch (Amide I) | Acrylamide | 1664 | researchgate.net |

| C=C Stretch | Acrylamide | 1605 | researchgate.net |

| C=O Stretch (Amide I) | N,N'-mthis compound | ~1656 | nih.govresearchgate.net |

| C=C Stretch | N,N'-mthis compound | ~1621 | nih.govresearchgate.net |

| N-H Bend (Amide II) | N,N'-mthis compound | ~1540 | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental technique for detailed structural elucidation of organic molecules. libretexts.org It provides information on the connectivity and chemical environment of atoms. For this compound-derived materials, NMR is used to verify the chemical structure of the monomer and to study the composition and structure of the resulting polymers. gre.ac.ukmdpi.com

¹H NMR spectra of N,N'-mthis compound show characteristic signals for the vinyl protons (CH2=CH-) and the methylene (B1212753) bridge protons (-NH-CH2-NH-). The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The 13C isotope of carbon, which makes up about 1.1% of natural carbon, is NMR-active. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often providing better resolution and clearer spectra, especially for complex molecules. libretexts.org In decoupled ¹³C NMR spectra of this compound polymers, each unique carbon atom gives a single peak, simplifying the analysis. libretexts.org

While high-resolution solution NMR is suitable for characterizing monomers before polymerization, solid-state NMR techniques, such as magic-angle spinning (MAS) NMR, are necessary for analyzing the insoluble crosslinked polymers after gelation. uq.edu.au These techniques help in understanding the crosslink density and molecular mobility within the polymer network. uq.edu.au For example, ¹H T2 relaxation times are sensitive to the motional state of polymer chains and can be used to determine crosslink density. uq.edu.au

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering insights into chemical structure, phase, and crystallinity. horiba.com It is particularly useful for studying aqueous systems like hydrogels, as water is a weak Raman scatterer, minimizing spectral interference. azooptics.com

For acrylamide-based photopolymers, Raman spectroscopy can be used to monitor the polymerization rate by observing changes in the characteristic vibrational peaks of the monomers. nih.gov For N,N'-mthis compound, the C=C double bond has a characteristic peak around 1629 cm⁻¹. nih.gov The disappearance of this peak during polymerization indicates the consumption of the monomer and the formation of the polymer network. nih.govnih.gov In a study of cellulose (B213188) hydrogels crosslinked with MBA, a characteristic band for the crosslinked structure was detected at 1621 cm⁻¹, assigned to the -C=O vibration. nih.gov

Raman spectroscopy can also be used for quantitative analysis of components in a mixture, making it a valuable tool for characterizing the composition of this compound-derived materials. arxiv.org

Table 2: Characteristic Raman Peaks for this compound and Related Monomers

| Functional Group/Vibration | Monomer/Polymer | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=C Double Bond | N,N'-mthis compound | 1629 | nih.gov |

| C-H Bending Mode | Acrylamide | 1284 | nih.gov |

| C=C Double Bond | Acrylamide | 1607 | nih.gov |

| -C=O Vibration | Crosslinked Cellulose-MBA | 1621 | nih.gov |

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology and structure of this compound-derived materials at the micro- and nanoscale. These methods provide direct visual evidence of features such as pore size, surface topography, and the distribution of components within a composite material.

Scanning Electron Microscopy (SEM)

SEM is a widely used technique for examining the surface morphology of materials. kpi.ua It provides high-resolution, three-dimensional images of the sample's surface. In the study of this compound-based hydrogels and polymers, SEM is used to investigate their porous structure, including pore size and interconnectivity. mdpi.commdpi.com

The preparation of samples for SEM is crucial. For hydrogels, this often involves freeze-drying the swollen gel to preserve its porous structure, followed by coating with a thin layer of a conductive material, such as gold, to prevent charging under the electron beam. mdpi.com The resulting micrographs can reveal how factors like the concentration of the crosslinker (this compound) affect the morphology. For instance, an increase in the cross-linker concentration often leads to a decrease in the average pore size and a more compact structure. mdpi.com In some studies, SEM images have shown that hydrogels can have porous structures with pore sizes ranging from several microns to over twenty microns. researchgate.net

Transmission Electron Microscopy (TEM)

TEM offers significantly higher resolution than SEM, allowing for the visualization of internal structures at the nanoscale. measurlabs.com To be imaged by TEM, samples must be extremely thin (typically under 100 nm) to allow the electron beam to pass through them. nanoscience.com This makes TEM an ideal technique for characterizing nanoparticles, nanogels, and the fine structure of polymer networks. nanocomposix.comazonano.com

For this compound-derived materials, TEM can be used to determine the size, shape, and distribution of nanoparticles within a composite material or to visualize the network structure of nanogels. azonano.com The high resolution of TEM can even provide information about the crystal structure of materials. azonano.com For soft materials like hydrogels and nanogels, cryo-TEM is often the preferred method as it involves flash-freezing the sample, which helps to preserve its native hydrated structure and avoid artifacts that can be introduced by drying or staining. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) has proven to be an invaluable tool for the high-resolution characterization of this compound-derived materials, particularly hydrogels. researchgate.netnih.gov Operating with nanoscale precision, AFM can generate detailed three-dimensional images of surface topography and provide quantitative data on local mechanical properties such as elasticity and adhesion. researchgate.netnanoworld.com This is accomplished by scanning a sharp tip attached to a flexible cantilever across the sample surface; the deflections of the cantilever are monitored to create a topographical map. mdpi.com

A significant advantage of AFM is its ability to analyze samples in various environments, including in liquids. acs.org This capability is especially pertinent for hydrogels, which can be studied in their hydrated, swollen state, providing a more accurate representation of their structure in their functional environment. acs.orgresearchgate.net Researchers have utilized AFM to visualize the surface of hydrogels at the nanoscale, revealing features such as pore structure and surface roughness. For instance, in one study, AFM was used to characterize the free surface of a hydrogel, providing mean roughness data from height profiles and histograms. researchgate.net

Beyond imaging, AFM is extensively used for "force spectroscopy," where the tip is moved vertically towards and away from the sample surface to measure tip-sample interaction forces. mdpi.com From these force-distance curves, the elastic modulus (a measure of stiffness) of the material can be calculated. nanoworld.comsurfacesciencewestern.com This is particularly useful for this compound-crosslinked polymers, as the degree of cross-linking directly influences the mechanical properties. surfacesciencewestern.com Studies have shown that AFM can detect variations in elastic moduli across a sample, which can be correlated to the density of cross-links. surfacesciencewestern.com For example, AFM has been employed to study the adsorption of polymers onto surfaces and to measure the forces involved. mdpi.com

In the context of multi-component polymer systems, such as interpenetrating polymer networks (IPNs) containing this compound, AFM can provide compositional mapping. researchgate.net By probing local mechanical and adhesive properties, different polymer phases can be distinguished with nanometer resolution. researchgate.net For example, quantitative imaging (QI) mode in AFM has been used to simultaneously obtain height, stiffness, and adhesion images of hydrogel surfaces, revealing heterogeneous domains. acs.org

Table 1: Selected AFM Findings on this compound-Related Materials

| Material System | AFM Technique/Mode | Key Findings | Reference(s) |

| Poly(N,N-dimethylacrylamide) hydrogel | Quantitative Imaging (QI) Mode | Characterized surface topography, adhesion, and stiffness, revealing grain-like structures and boundaries. | acs.org |

| Thin polymeric films | Force Spectroscopy | Estimated cross-linking depth by measuring the change in elastic modulus from the surface. | surfacesciencewestern.com |

| Hydrolysed Polyacrylamide on Calcite | Force Mapping | Studied polymer adsorption and interaction forces at the solid-liquid interface. | mdpi.com |

| Polyacrylamide hydrogels | Microrheology | Measured viscoelastic properties at different frequencies. | bruker.com |

| P20-CL3 hydrogel in water | Quantitative Nanomechanical Mapping (QNM) | Determined mean surface roughness in both prepared and swollen states. | researchgate.net |

Optical Microscopy and Super-Resolution Fluorescence Microscopy

To overcome this limitation, super-resolution fluorescence microscopy techniques have emerged as powerful tools for investigating polymer systems at the nanoscale. goettingen-research-online.de These methods allow for the visualization of structures that are smaller than the diffraction limit. researchgate.netgoettingen-research-online.de Techniques like photo-activated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) have been applied to study the intricate details of polymer networks. goettingen-research-online.de

One innovative application that often utilizes this compound (or its common analog N,N'-mthis compound) as a cross-linker is Expansion Microscopy (ExM). goettingen-research-online.denih.gov In ExM, a swellable polymer network is synthesized within a biological or material specimen. nih.gov By anchoring fluorescent labels to the polymer network and then physically expanding the entire sample, structures that were once too close to be resolved by a conventional microscope can be separated and clearly imaged. nih.gov The hydrogel, often composed of monomers like acrylamide and a cross-linker such as N,N'-mthis compound, can expand several-fold in linear dimension, effectively magnifying the specimen physically before it is imaged. goettingen-research-online.denih.gov

Super-resolution techniques have been instrumental in visualizing the three-dimensional structure of individual polymer chains and the internal architecture of microgels. goettingen-research-online.dersc.org For instance, researchers have achieved lateral spatial resolutions of around 20 nm, allowing for detailed conformational analysis of single polymer chains. rsc.orgnist.gov These advanced microscopy methods can reveal information about the distribution of cross-linkers, the compartmentalization within hydrogels, and the dynamics of these soft materials. goettingen-research-online.de

Table 2: Applications of Advanced Optical Microscopy in this compound-Related Systems

| Technique | Application/System | Key Insights | Reference(s) |

| Optical Microscopy (OM) | Polyacrylamide particles | Characterization of particle morphology and size distribution. | purdue.edu |

| Expansion Microscopy (ExM) | Polymer hydrogels for biological imaging | Physical magnification of specimens to overcome the diffraction limit, enabling super-resolution with conventional microscopes. | goettingen-research-online.denih.gov |

| Super-Resolution Fluorescence Microscopy | Single polymer chains | Direct observation and conformational analysis of individual polymer chains with nanoscale resolution. | rsc.org |

| Super-Resolution Fluorescence Microscopy | Microgels | Investigation of internal morphology, cross-linker distribution, and 3D structure of deformed microgels. | goettingen-research-online.de |

| Single-Molecule Super-Resolution Microscopy | Deformed polymer films | Detection of nanoscale mechanical deformation by mapping fluorophore orientation. | nist.gov |

Thermal Analysis Methods

Thermal analysis techniques are essential for understanding the thermal stability and phase behavior of this compound-derived materials. These methods measure changes in the physical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. eltra.com This analysis provides critical information about the thermal stability and decomposition profile of materials. The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material degrades.

For polymers cross-linked with this compound, TGA can determine the onset of decomposition and the temperature ranges for different degradation steps. For example, a study on molecularly imprinted polymers using N,N'-ethylenebis(acrylamide) as a cross-linker showed that the major weight loss occurred after 300°C, indicating the polymer's thermal stability up to that point. sciensage.info The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass loss, highlighting the temperatures at which the most significant degradation occurs. sciensage.info TGA has been used to characterize newly synthesized N,N'-Mthis compound, a closely related compound, confirming its thermal properties. nih.govnih.gov

TGA is also useful for quantifying the composition of materials, such as determining the amount of absorbed water or other volatile components. eltra.com

Table 3: TGA Data for this compound-Related Polymers

| Material | Key Thermal Event | Temperature (°C) | Observation | Reference(s) |

| Molecularly Imprinted Polymer (N,N'-ethylenebis(acrylamide) cross-linker) | Onset of major weight loss | >300 | Indicates significant degradation begins after this temperature. | sciensage.info |

| Guggul gum-based hydrogel (N,N'-mthis compound cross-linker) | Thermal Stability | Up to 600 | The hydrogel was found to be stable up to this temperature. | researchgate.net |

| N,N'-Methylenebis(acrylamide) | Synthesis Characterization | Not specified | TGA was used as part of the full characterization of the synthesized monomer. | nih.govnih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgtorontech.com DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). wikipedia.org

For this compound-derived polymers, DSC provides valuable insights into the material's physical state and structural properties. The glass transition temperature (Tg) is a key parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org This transition appears as a step-like change in the DSC thermogram. wikipedia.org

The introduction of cross-links using this compound can significantly affect the Tg of a polymer. Generally, increased cross-linking restricts the mobility of polymer chains, leading to a higher Tg. Research on poly(acrylamide) hydrogels cross-linked with N,N'-methylenebis(acrylamide) showed that the cross-linked polymers had a higher Tg (around 190-191°C) compared to the non-crosslinked poly(acrylamide) (around 179°C). researchgate.net This increase in Tg is indicative of the cross-linked nature of the polymer network. researchgate.net DSC has also been used to study semi-interpenetrating polymer networks (semi-IPNs) containing N,N'-mthis compound. researchgate.net

Table 4: DSC Findings for this compound-Related Polymers

| Material System | Thermal Transition | Temperature (°C) | Significance | Reference(s) |

| Poly(acrylamide) hydrogels cross-linked with N,N'-methylenebis(acrylamide) | Glass Transition (Tg) | 190-191 | Increase in Tg compared to non-crosslinked polymer, indicating restricted chain mobility due to cross-linking. | researchgate.net |

| Non-crosslinked Poly(acrylamide) | Glass Transition (Tg) | ~179 | Serves as a baseline for comparison with cross-linked samples. | researchgate.net |

| Porous semi-IPN hydrogels with N,N'-mthis compound | Not specified | Not specified | DSC was used to characterize the thermal properties of the hydrogel. | researchgate.net |

Scattering Techniques

Scattering techniques are powerful non-invasive methods for characterizing the size, shape, and dynamics of particles and macromolecules in solution.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the size distribution of small particles and macromolecules in suspension or solution. microtrac.comnih.gov The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. anton-paar.com These fluctuations are caused by the Brownian motion of the particles—smaller particles move more rapidly, and larger particles move more slowly. microtrac.comanton-paar.com

By analyzing the correlation of the scattered light intensity over time, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (or diameter) of the particles is then calculated from the diffusion coefficient using the Stokes-Einstein equation. nih.govanton-paar.com DLS is particularly effective for particles in the sub-micrometer and nanometer size range. microtrac.comanton-paar.com

In the context of this compound, DLS is used to characterize the size of nano- and micro-particles synthesized using this cross-linker. For example, molecularly imprinted polymer nanoparticles prepared with N,N'-Ethylenebisacrylamide as a functional monomer were characterized by DLS to determine their particle size. DLS is also a valuable tool for studying the swelling behavior of hydrogel microparticles, as changes in particle size due to stimuli like temperature or pH can be monitored.

Table 5: DLS Applications for this compound-Derived Particles

| Material/System | Purpose of DLS Analysis | Key Findings | Reference(s) |

| Molecularly Imprinted Polymer Nanoparticles | Particle Size Determination | DLS was used to measure the size of the synthesized nanoparticles. | |

| Poly(N-isopropylacrylamide) (PNIPAM) microgels (with N,N'-mthis compound cross-linker) | Temperature-Sensitive Size Changes | DLS showed a significant decrease in particle radius as the temperature was increased, demonstrating the thermosensitive nature of the microgels. |

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-invasive techniques for investigating the nanoscale structure of materials. nih.govfrontiersin.orgiaea.orgrsc.org They are particularly well-suited for characterizing the structural heterogeneities within this compound-derived hydrogels and polymers. rsc.orgnist.gov These techniques provide statistically averaged information about structures on a length scale typically ranging from 1 to a few hundred nanometers. epj-conferences.org

In the context of this compound-crosslinked materials, SAXS and SANS are employed to probe:

Network Inhomogeneities: The crosslinking process with this compound can lead to the formation of regions with varying crosslink densities, creating structural inhomogeneities. SAXS and SANS can quantify the size and distribution of these heterogeneous domains. nist.govrsc.org

Mesh Size and Correlation Length: These techniques can determine the average distance between crosslinks, known as the mesh size, and the correlation length, which describes the spatial extent of polymer chain correlations. acs.orgresearchgate.net

Phase Separation and Domain Spacing: In copolymer systems, such as those containing both hydrophilic and hydrophobic segments, SAXS and SANS can reveal phase separation and the characteristic spacing between different domains. nist.govacs.org For instance, in studies of hydrogels composed of N,N-dimethylacrylamide (DMA) or N-isopropylacrylamide (NIPA) and a fluorinated acrylate, SANS data revealed nanophase-separated domains with core radii ranging from 1 to 3 nm. acs.org

Response to Stimuli: For environmentally responsive hydrogels, these scattering techniques can monitor structural changes, such as swelling or shrinking, in response to stimuli like temperature. researchgate.net

The fundamental principle behind both techniques involves directing a beam of X-rays or neutrons at a sample and measuring the angular distribution of the scattered radiation. The scattering pattern is related to the Fourier transform of the electron density (for SAXS) or scattering length density (for SANS) fluctuations within the material. frontiersin.orgepj-conferences.org A key advantage of SANS is the ability to use contrast variation by employing deuterated solvents (like D₂O), which have a different neutron scattering length density than their hydrogenated counterparts, allowing for the selective highlighting of specific components within the network. nist.gov

Table 1: Representative SAXS/SANS Findings for this compound-Related Systems

| System | Technique | Key Findings | Reference(s) |

| FOSA/NIPA and FOSA/DMA copolymer hydrogels | SANS | Nanophase separation with FOSA-rich cores (1-3 nm radius) and chain correlation lengths of 0.5-3.5 nm. | acs.org |

| Poly(N-isopropylacrylamide) (pNIPA) cryogels | SAXS | Characterized solid-like and liquid-like heterogeneities and chain-chain correlations as a function of temperature. | researchgate.net |

| Polyacrylamide (PAM) gels with silica (B1680970) nanoparticles | SAXS | Revealed information about the cross-linking inhomogeneity by observing the movement of nanoparticles under elongation. | rsc.org |

Chromatographic Separations

Chromatographic techniques are indispensable for the analysis of the soluble components related to the synthesis of this compound-crosslinked materials, as well as for characterizing the porous nature of the final network.

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for determining the purity of this compound monomer and for quantifying residual monomers and other unreacted species after polymerization. thermofisher.comnih.govthermofisher.kr This is particularly important for assessing the conversion efficiency of the polymerization reaction and for ensuring the removal of potentially toxic unreacted monomers from the final product. researchgate.netchromatographyonline.com

Reverse-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of this compound. nih.govsielc.com In a typical setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Table 2: Example HPLC Methods for this compound (MBAA) Analysis

| Method | Column | Mobile Phase | Detection | Application | Reference(s) |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Analysis of N,N'-Mthis compound | sielc.com |

| RP-HPLC | Reversed phase C8 | CH₃OH:CH₃CN:H₂O (50:20:30, v/v) | UV at 254 nm | Purity determination of synthesized MBAA | nih.gov |

| HPLC | Not specified | Methanol-water with 5-sulfosalicylic acid | UV-Vis | Determination of acrylamide and N,N'-methylenebis(2-propenamide) | researchgate.net |

HPLC has also been employed to indirectly determine the copolymer composition of hydrogels by analyzing the unreacted monomers in the leaching water after polymerization. researchgate.net For example, in the synthesis of poly(N-isopropylacrylamide-co-N,N'-methylene-bis-acrylamide) hydrogels, HPLC analysis of the leaching water provided copolymer composition data that was found to be in close agreement with the feed composition. researchgate.net

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. paint.orgpaint.orgmdpi.com While standard SEC is used to determine the molecular weight distribution of soluble polymers, it is not directly applicable to insoluble crosslinked networks. rsc.org However, a variation of this technique, Inverse Steric Exclusion Chromatography (ISEC), is a powerful method for characterizing the porous morphology of swollen, crosslinked materials like those derived from this compound. datapdf.comacs.orgub.edu

In ISEC, the crosslinked polymer network itself is packed into a column and serves as the stationary phase. ub.edu A series of probe molecules with known, well-defined sizes (hydrodynamic radii) are then passed through the column. acs.org The extent to which these probes can permeate the porous structure of the swollen gel depends on their size. By analyzing the elution volumes of these probes, it is possible to determine the pore size distribution and assess the molecular accessibility of the resin's internal structure. acs.orgacs.org

ISEC provides valuable insights into the nanometer-scale morphology of the swollen gel, which is crucial for applications where the material interacts with molecules from its environment, such as in catalysis or separation media. datapdf.comacs.org Studies on poly(N,N-dimethylacrylamide-mthis compound) resins with varying cross-linking degrees (from 1% to 8%) have successfully used ISEC to characterize their morphology in the swollen state. datapdf.comacs.org

High Performance Liquid Chromatography (HPLC)

Rheological Characterization of this compound-Crosslinked Networks

Rheology is the study of the flow and deformation of matter. For this compound-crosslinked materials, particularly hydrogels, rheological measurements provide critical information about their mechanical properties and network structure. nih.govrsc.orgresearchgate.net These properties are highly dependent on factors such as the concentration of the monomer and the crosslinker (this compound). researchgate.netresearchgate.net

Dynamic oscillatory rheology is a common technique used to characterize these materials. researchgate.net In these experiments, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of key viscoelastic parameters:

Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy. A higher G' signifies a more solid-like, elastic network. nih.govrsc.org

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat. A higher G'' suggests a more liquid-like behavior. nih.govrsc.org

Gel Point: The point during polymerization where the network forms, often identified as the crossover point where G' becomes greater than G''. researchgate.net